molecular formula C12H8N4O2 B14004506 (4-hydroxyphenyl)-(7H-purin-6-yl)methanone CAS No. 91330-62-0

(4-hydroxyphenyl)-(7H-purin-6-yl)methanone

Cat. No.: B14004506
CAS No.: 91330-62-0
M. Wt: 240.22 g/mol
InChI Key: JEPUDOLJMVYDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-hydroxyphenyl)-(7H-purin-6-yl)methanone: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a 4-hydroxyphenyl group and a 7H-purin-6-yl group connected by a methanone linkage. The presence of both aromatic and purine moieties in its structure makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 6-chloropurine.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 6-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxyphenyl)-(7H-purin-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methanone linkage can be reduced to form a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-hydroxybenzophenone derivatives.

    Reduction: Formation of 4-hydroxyphenyl-7H-purin-6-ylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (4-hydroxyphenyl)-(7H-purin-6-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is of particular interest due to its resemblance to nucleotides, making it useful in the study of enzyme interactions and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes. This binding can inhibit or modulate the activity of the enzyme, leading to various biological effects. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-(4-hydroxyphenyl)methanone
  • (2-butylbenzofuran-3-yl)-(4-hydroxyphenyl)methanone

Uniqueness

(4-hydroxyphenyl)-(7H-purin-6-yl)methanone is unique due to the presence of both a phenyl and a purine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups. Additionally, the purine moiety provides a specific interaction with nucleotide-binding sites, which is not present in other similar compounds.

Properties

CAS No.

91330-62-0

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

(4-hydroxyphenyl)-(7H-purin-6-yl)methanone

InChI

InChI=1S/C12H8N4O2/c17-8-3-1-7(2-4-8)11(18)9-10-12(15-5-13-9)16-6-14-10/h1-6,17H,(H,13,14,15,16)

InChI Key

JEPUDOLJMVYDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C3C(=NC=N2)N=CN3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.